

physical and chemical properties of 4-Hydroxytryptamine creatinine sulfate

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An In-depth Technical Guide to 4-Hydroxytryptamine Creatinine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Hydroxytryptamine Creatinine Sulfate**. It includes detailed experimental protocols for its synthesis, purification, and analysis, as well as an exploration of its relevant biological signaling pathways. This document is intended to serve as a valuable resource for professionals in the fields of neuroscience, pharmacology, and medicinal chemistry.

Core Physical and Chemical Properties

4-Hydroxytryptamine, also known as psilocin, is a psychoactive indole alkaloid. The creatinine sulfate salt is a common form for its storage and handling in research settings. This complex consists of 4-hydroxytryptamine, creatinine, and sulfuric acid in a 1:1:1 molar ratio.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **4-Hydroxytryptamine Creatinine Sulfate** and its constituent components.



Property	Value	Source
4-Hydroxytryptamine Creatinine Sulfate		
IUPAC Name	3-(2-aminoethyl)-1H-indol-4- ol;2-imino-1- methylimidazolidin-4- one;sulfuric acid	[1]
Molecular Formula	C14H21N5O6S	[1][2]
Molecular Weight	387.41 g/mol	[1][2]
Melting Point	153-156 °C	_
Solubility	Slightly soluble in DMSO, Methanol, and Water (heated)	
Stability	Stable under recommended storage conditions (-20°C), sensitive to air and moisture over prolonged periods.	
4-Hydroxytryptamine (Psilocin)		
Molecular Formula	C10H12N2O	_
Molecular Weight	176.22 g/mol	_
pKa (Strongest Acidic)	~8.97 (Estimated based on Psilocin)	
pKa (Strongest Basic)	~9.78 (Estimated based on Psilocin)	
Creatinine		_
Molecular Formula	C4H7N3O	[3]
Molecular Weight	113.12 g/mol	[3]
Melting Point	~300 °C (decomposes)	[3]
Solubility in Water	80.1 mg/mL at 16 °C	[3]



Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of 4-Hydroxytryptamine and its creatinine sulfate salt, based on established procedures for similar tryptamine derivatives.

Synthesis of 4-Hydroxytryptamine

A common route for the synthesis of 4-hydroxytryptamine is the Speeter-Anthony tryptamine synthesis.[4] The general workflow is depicted below.



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Caption: General synthetic scheme for 4-hydroxytryptamine.

Detailed Protocol (Adapted from Psilocin Synthesis):

- Preparation of 4-Benzyloxy-N,N-dimethyl-3-indoleglyoxylamide: To a solution of 4-benzyloxyindole in anhydrous diethyl ether, cooled to 0°C, add oxalyl chloride dropwise with stirring. After the addition is complete, continue stirring for 1-2 hours at 0°C. Then, bubble anhydrous dimethylamine gas through the solution or add a solution of dimethylamine in diethyl ether. The reaction mixture is stirred for several hours at room temperature. The resulting precipitate is filtered, washed with diethyl ether, and dried.
- Reduction to 4-Benzyloxy-N,N-dimethyltryptamine: The glyoxylamide intermediate is suspended in anhydrous tetrahydrofuran (THF) and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at reflux. The mixture is refluxed for several hours. After cooling, the reaction is quenched by the sequential addition of water, 15% sodium hydroxide solution, and again water. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.
- Debenzylation to 4-Hydroxytryptamine: The 4-benzyloxy-N,N-dimethyltryptamine is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is hydrogenated at room temperature under a



hydrogen atmosphere until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield 4-hydroxytryptamine.

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity 4-hydroxytryptamine or its salts. The choice of solvent is critical and may require some experimentation.

General Protocol for Tryptamine Salt Recrystallization:

- Dissolve the crude tryptamine salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, methanol/diethyl ether).[5]
- If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly and then filtered hot to remove the charcoal.
- Allow the solution to cool slowly to room temperature.
- For further crystallization, the flask can be placed in an ice bath or refrigerator.
- Collect the resulting crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum.

Analytical Methods

HPLC is a powerful technique for assessing the purity and quantifying the concentration of 4-hydroxytryptamine.



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Caption: Workflow for HPLC analysis.



Protocol Outline:

- Mobile Phase: A typical mobile phase for tryptamine analysis is a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate) on a C18 reversed-phase column.
 [6]
- Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 μm syringe filter before injection.[8]
- Detection: UV detection is commonly used, with monitoring at the wavelength of maximum absorbance for 4-hydroxytryptamine (around 220 nm and 280 nm).[9]
- Quantification: A calibration curve is constructed using standards of known concentrations to quantify the analyte in the sample.

¹H-NMR spectroscopy is essential for structural elucidation and confirmation.

Protocol Outline:

- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O).[10]
- Acquisition: Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).[10]

IR spectroscopy provides information about the functional groups present in the molecule.

Protocol Outline:

- Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[11]
- Sample Preparation (Thin Film): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[12]



• Acquisition: Place the sample in the IR spectrometer and record the spectrum.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol Outline:

- Sample Introduction: The sample can be introduced directly via a solid probe or, more commonly, as the eluent from an HPLC or GC system (LC-MS or GC-MS).
- Ionization: Electrospray ionization (ESI) is a suitable method for tryptamine derivatives.[13] [14]
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

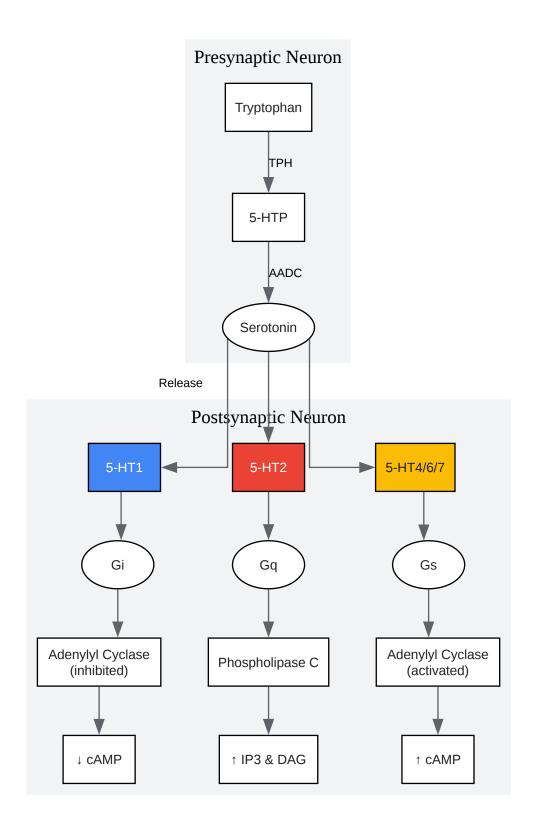
Signaling Pathways of 4-Hydroxytryptamine (Serotonin)

4-Hydroxytryptamine exerts its biological effects by acting as an agonist at serotonin (5-hydroxytryptamine, 5-HT) receptors. These are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.

Overview of Serotonergic Signaling

The following diagram illustrates the principal signaling pathways activated by serotonin receptors.





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Caption: Major serotonin receptor signaling pathways.



Key Signaling Cascades

- 5-HT1 Receptor Family: These receptors couple to inhibitory G-proteins (G_i/G_o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can result in the modulation of ion channel activity and neuronal excitability.
- 5-HT₂ Receptor Family: Activation of these receptors engages G-proteins of the G₀/G₁₁ family. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a wide range of cellular responses.
- 5-HT₄, 5-HT₆, and 5-HT₇ Receptor Families: These receptors are coupled to stimulatory G-proteins (G_s), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This activates protein kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and cellular function.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of **4-Hydroxytryptamine Creatinine Sulfate**, along with practical experimental methodologies and an overview of its biological context. The provided data and protocols are intended to support further research and development in the fields of neuroscience and pharmacology. It is imperative that all handling and experimentation with this compound are conducted in accordance with institutional safety guidelines and regulatory requirements.

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